

Application Notes and Protocols for Mild AuCl(SMe₂) Catalyzed Reactions

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Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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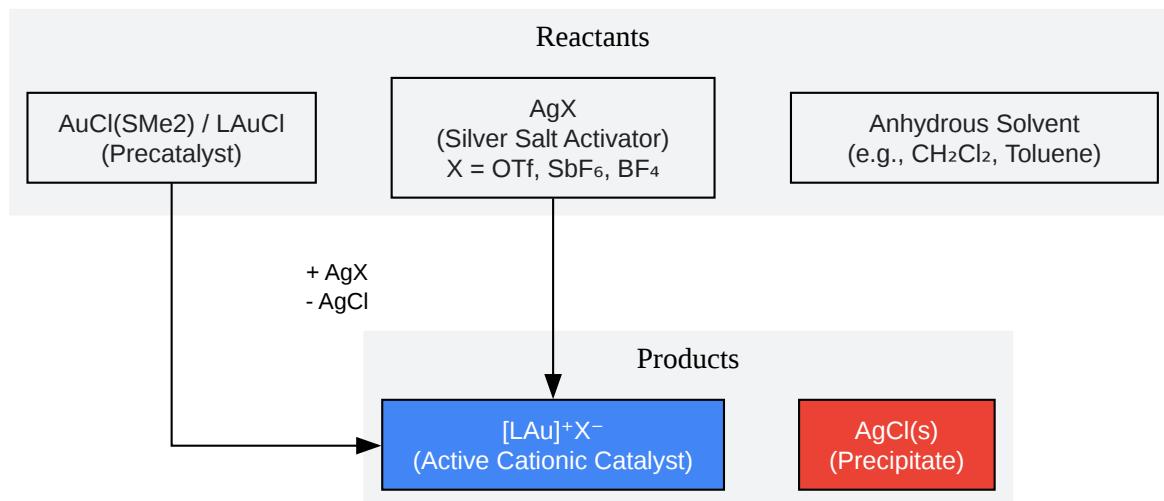
Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloro(dimethyl sulfide)gold(I), AuCl(SMe₂), is a stable, commercially available, and commonly used precatalyst in homogeneous gold catalysis.^[1] As a soft and carbophilic Lewis acid, gold(I) catalysts are exceptionally effective at activating carbon-carbon multiple bonds (alkynes, alenes, and alkenes) toward nucleophilic attack.^{[2][3]} Reactions catalyzed by AuCl(SMe₂) and its derivatives are renowned for proceeding under remarkably mild conditions, often at room temperature, with high atom economy and functional group tolerance.^[2] The dimethyl sulfide ligand in AuCl(SMe₂) is labile and can be readily displaced, making it an excellent entry point for the synthesis of more complex gold catalysts or for in situ generation of the active catalytic species.^[1]

Typically, the AuCl(SMe₂) precatalyst is activated by a halide scavenger, such as a silver salt (e.g., AgSbF₆, AgOTf, AgBF₄), to generate a highly electrophilic cationic gold(I) species, which is the active catalyst for most transformations.^{[2][4][5][6]} These mild activation and reaction conditions have made gold catalysis a powerful tool in the synthesis of complex organic molecules.

General Catalyst Activation Protocol

The generation of the active cationic gold(I) catalyst from AuCl(SMe₂) is a critical step. This is typically achieved by the abstraction of the chloride ligand using a silver salt. The resulting silver chloride precipitates from the reaction mixture, driving the equilibrium towards the formation of the active cationic gold species.



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Caption: In situ activation of a gold(I) chloride precatalyst.

Application 1: Intermolecular Hydroamination of Alkynes

The addition of an N-H bond across a carbon-carbon triple bond is a fundamental transformation for the synthesis of enamines and imines. Gold(I) catalysts, generated from $\text{AuCl(SMe}_2\text{)}$, efficiently catalyze this reaction under mild conditions, typically favoring the Markovnikov addition product.^[7]

Quantitative Data Summary:

Entry	Alkyne Substrate	Amine Substrate	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Phenylacetylene	2,6-Dimethylaniline	$[(\text{IPr})\text{AuCl}] / \text{AgBF}_4$ (2 mol%)	Dioxane	60	18	>95	[4]
2	Phenylacetylene	Aniline	$[(\text{ClminetBu})\text{AuCl}]$ (5 mol%)	C_6D_6	60	18	>95	[7]
3	Ethylene	1,3-dimethylurea	$[\text{AuCl}(\text{L})] / \text{AgSbF}_6$ (5 mol%)	CH_2Cl_2	60	18	100	[7]
4	Phenylacetylene	2,4,6-Trimethylaniline	$\text{Au}(\text{erNHC complexes})$ (2 mol%)	Dioxane	60	24	up to 99	[4]

Note: While $\text{AuCl}(\text{SMe}_2)$ is the precursor, derived catalysts with specific ligands (e.g., NHCs like IPr) are often reported for optimal performance.

Detailed Experimental Protocol: Hydroamination of Phenylacetylene with Aniline

This protocol is a representative procedure based on common practices in gold-catalyzed hydroamination.

Materials:

- $\text{AuCl}(\text{SMe}_2)$ (2.9 mg, 0.01 mmol, 2 mol%)

- Silver tetrafluoroborate (AgBF_4) (2.0 mg, 0.01 mmol, 2 mol%)
- (Optional) Ligand, e.g., triphenylphosphine (PPh_3) (2.6 mg, 0.01 mmol, 2 mol%)
- Phenylacetylene (51 mg, 0.5 mmol, 1.0 equiv)
- Aniline (56 mg, 0.6 mmol, 1.2 equiv)
- Anhydrous 1,4-Dioxane (2.0 mL)
- Anhydrous sodium sulfate or magnesium sulfate
- Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar
- Standard glassware for workup and purification

Procedure:

- Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add $\text{AuCl}(\text{SMe}_2)$ and the optional ligand (if used). Add 1.0 mL of anhydrous dioxane and stir for 10 minutes at room temperature to allow for ligand exchange. Add AgBF_4 to the mixture. A white precipitate of AgCl should form immediately. Stir the mixture for another 20 minutes at room temperature.
- Reaction Setup: To the vial containing the activated catalyst, add aniline followed by phenylacetylene via syringe.
- Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 60 °C. Stir the reaction mixture for 18-24 hours.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite® to remove the AgCl precipitate and catalyst residues.

- Purification: Wash the filtrate with brine (2 x 10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired enamine or imine product.



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Caption: General workflow for a gold-catalyzed reaction.

Application 2: Intramolecular Cyclization of Enynols

Gold(I) catalysts are highly effective in promoting the cyclization of enyne substrates to form complex carbocyclic and heterocyclic scaffolds.[2][6] The reaction proceeds through the activation of the alkyne moiety, followed by nucleophilic attack from the tethered alkene. These reactions often occur at room temperature with high efficiency.

Quantitative Data Summary:

Entry	Substrate	Catalyst System	Solvent	Temp (°C)	Time	Yield (%)	Ref.
1	(Z)-2-en-4-yn-1-ol	AuCl (5 mol%)	CH ₂ Cl ₂	rt	10 min	96	[2]
2	1,6-Enyne	[PPh ₃ AuCl] / AgSbF ₆ (2 mol%)	CH ₂ Cl ₂	rt	1 h	91	[2]
3	Dienyne	[(IPr)AuCl] / AgBF ₄ (2 mol%)	CH ₂ Cl ₂	rt	10 min	99	[6]
4	Propargyl vinyl ether	Triazole-Au (5 mol%)	DCE	rt	3 h	95	[8]

Detailed Experimental Protocol: Cyclization of a 1,6-Enyne

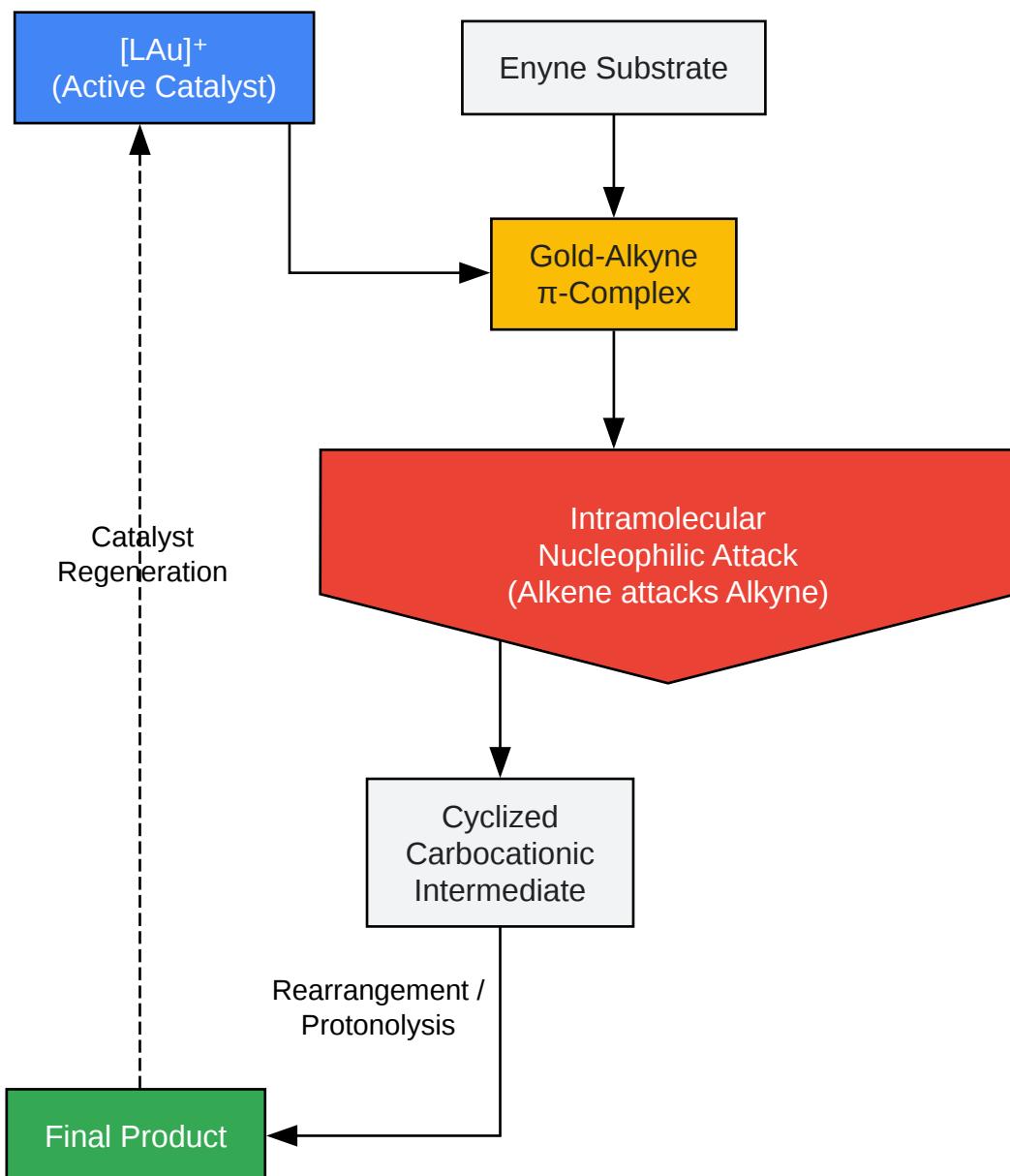
This protocol is a representative procedure for the gold-catalyzed cycloisomerization of an enyne.

Materials:

- AuCl(SMe₂) (1.5 mg, 0.005 mmol, 1 mol%)
- Triphenylphosphine (PPh₃) (1.3 mg, 0.005 mmol, 1 mol%)
- Silver hexafluoroantimonate (AgSbF₆) (1.7 mg, 0.005 mmol, 1 mol%)
- 1,6-Enyne substrate (0.5 mmol, 1.0 equiv)
- Anhydrous dichloromethane (CH₂Cl₂) (5.0 mL)
- Reaction flask (e.g., 25 mL round-bottom flask) with a magnetic stir bar

Procedure:

- Catalyst Preparation: In a dry reaction flask under an inert atmosphere, dissolve $\text{AuCl}(\text{SMe}_2)$ and PPh_3 in 2.5 mL of anhydrous CH_2Cl_2 . Stir for 10 minutes. Add AgSbF_6 and stir for an additional 20 minutes. The solution may become slightly cloudy due to AgCl formation.
- Reaction Setup: In a separate dry flask, dissolve the 1,6- enyne substrate in the remaining 2.5 mL of anhydrous CH_2Cl_2 .
- Reaction Conditions: Add the substrate solution to the activated catalyst solution via syringe at room temperature.
- Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (typically complete within 10-60 minutes).
- Workup: Once the reaction is complete, quench by adding a few drops of pyridine or triethylamine to deactivate the catalyst.
- Purification: Concentrate the reaction mixture under reduced pressure. The residue is then directly purified by flash column chromatography on silica gel to afford the cyclized product.



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Caption: Simplified catalytic cycle for enyne cyclization.

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